REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Br.[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]>C1(C)C(C)=CC=CC=1>[CH2:12]([O:11][P:10]([CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[Br:1])(=[O:17])[O:14][CH2:15][CH3:16])[CH3:13]
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Name
|
|
Quantity
|
1048 g
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Type
|
reactant
|
Smiles
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BrC1=C(CBr)C=CC=C1
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Name
|
|
Quantity
|
766 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at 110° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISSOLUTION
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Details
|
dissolved in xyleen (734 ml)
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Type
|
CUSTOM
|
Details
|
The xylene was removed in vacuo at 60° C
|
Type
|
CUSTOM
|
Details
|
The product was dried in a vacuum oven at 60° C.
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)OP(OCC)(=O)CC1=C(C=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |